
3-((3-((4,6-dimetilpirimidin-2-il)oxi)pirrolidin-1-il)sulfonil)tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a pyrrolidine ring linked to a dimethylpyrimidinyl moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine and pyrimidine rings is particularly significant in drug design due to their ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. The compound contains a 4,6-dimethylpyrimidin-2-yl group , which is commonly found in various bioactive molecules.
Mode of Action
Compounds containing apyrimidin-2-yl group are known to form hydrogen bonds with their targets
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Attachment of the Dimethylpyrimidinyl Group: This step involves the reaction of the pyrrolidine intermediate with 4,6-dimethylpyrimidine, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonylation: The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride reagent, typically in the presence of a base like triethylamine.
Thiophene Carboxylation: The final step involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted pyrrolidine and pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- **Methyl 3-((3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- **Methyl 3-((3-(quinolin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to the presence of the dimethylpyrimidinyl group, which can enhance its biological activity and specificity
This detailed overview provides a comprehensive understanding of Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
methyl 3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-10-8-11(2)18-16(17-10)24-12-4-6-19(9-12)26(21,22)13-5-7-25-14(13)15(20)23-3/h5,7-8,12H,4,6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJUSWUPZJARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)
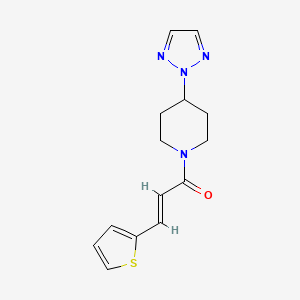


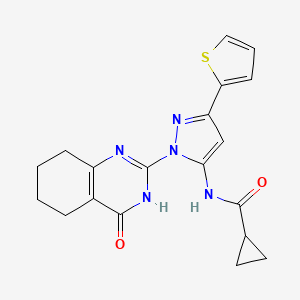
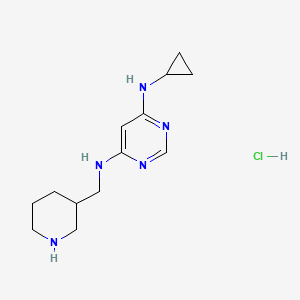
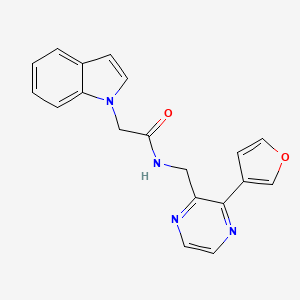
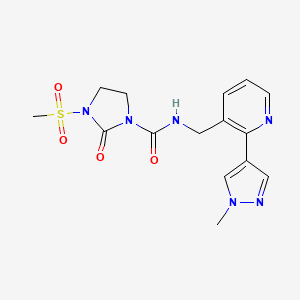

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)
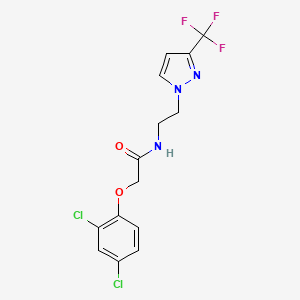
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)
